molecular formula C8H8BrIO B12288698 1-Bromo-3-iodo-4-methoxy-2-methylbenzene

1-Bromo-3-iodo-4-methoxy-2-methylbenzene

Cat. No.: B12288698
M. Wt: 326.96 g/mol
InChI Key: NHURORBZZFRSHF-UHFFFAOYSA-N
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Description

1-Bromo-3-iodo-4-methoxy-2-methylbenzene is an aromatic compound with the molecular formula C8H8BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, methoxy, and methyl groups. This compound is of interest in organic chemistry due to its unique substitution pattern, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-iodo-4-methoxy-2-methylbenzene can be synthesized through a series of halogenation and substitution reactions. One common method involves the halogenation of 2-methyl-4-methoxybenzaldehyde under suitable conditions to introduce the bromine and iodine atoms. The reaction typically involves the use of bromine and iodine reagents in the presence of catalysts or under specific conditions to achieve the desired substitution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes with controlled reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-iodo-4-methoxy-2-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or modify the functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with other nucleophiles.

    Electrophilic Substitution:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce aldehydes or acids.

Scientific Research Applications

1-Bromo-3-iodo-4-methoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological molecules.

    Medicine: It may serve as a precursor for the development of pharmaceuticals, especially those that require specific halogenated aromatic structures.

    Industry: The compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-iodo-4-methoxy-2-methylbenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine and iodine atoms can act as leaving groups, allowing nucleophiles or electrophiles to attack the benzene ring. The methoxy group can influence the electron density of the ring, affecting the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-iodo-3-methoxy-4-methylbenzene
  • 1-Bromo-4-iodo-2-methoxy-3-methylbenzene
  • 2-Bromo-5-iodo-3-methoxy-1-methylbenzene

Uniqueness

1-Bromo-3-iodo-4-methoxy-2-methylbenzene is unique due to its specific substitution pattern, which can influence its chemical properties and reactivity. The presence of both bromine and iodine atoms, along with the methoxy and methyl groups, provides a distinct set of functional groups that can be exploited in various chemical reactions and applications.

Properties

Molecular Formula

C8H8BrIO

Molecular Weight

326.96 g/mol

IUPAC Name

1-bromo-3-iodo-4-methoxy-2-methylbenzene

InChI

InChI=1S/C8H8BrIO/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3

InChI Key

NHURORBZZFRSHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1I)OC)Br

Origin of Product

United States

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